BRD-K98645985
Overview
Description
1-[(4S,7S,8R)-8-methoxy-4,7,10-trimethyl-11-oxo-5-[[4-(2-pyridinyl)phenyl]methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea is an azamacrocycle and a lactam.
Scientific Research Applications
Synthetic Pathways and Chemical Properties The synthesis of complex organic molecules often involves intricate reactions that can highlight the compound's potential applications in fields such as medicinal chemistry, material science, or catalysis. For example, research on bicyclic σ receptor ligands with cytotoxic activity against human tumor cell lines showcases the intricate synthesis of molecules with potential therapeutic applications (Geiger et al., 2007). These studies emphasize the importance of stereoselective synthesis and the biological activity of synthesized compounds, suggesting a pathway to discovering new drugs or therapeutic agents.
Structural Analysis and Crystallography The detailed structural analysis of complex molecules, such as through X-ray crystallography, aids in understanding their chemical behavior and potential interactions with biological targets. An example is the study on the crystal structure of methyl 4--2-{3--1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl]methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl] benzoate, which provides insights into molecular conformation and potential reactivity (Moser, Bertolasi, & Vaughan, 2005).
Antifolate Properties and Drug Development Research into antifolate properties of novel compounds demonstrates the ongoing search for more effective and selective therapeutic agents. Studies like the synthesis and investigation of antifolate properties of 5,10-ethano-5,10-dideazaaminopterin highlight the process of discovering new molecules that can inhibit specific enzymes or biological processes relevant to diseases such as cancer (Degraw, Christie, Colwell, & Sirotnak, 1992).
Coordination Chemistry and Material Science The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands explore the formation of complex molecules with specific metal ions, which has implications for material science, catalysis, and imaging applications (Comba, Grimm, Orvig, Rück, & Wadepohl, 2016).
Mechanism of Action
Target of Action
The primary target of the compound “1-[(4S,7S,8R)-8-methoxy-4,7,10-trimethyl-11-oxo-5-[[4-(2-pyridinyl)phenyl]methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea”, also known as BRD-K98645985, is the ARID1A-specific BAF (mammalian SWI/SNF) complexes . These complexes play a crucial role in transcriptional regulation and chromatin remodeling .
Mode of Action
This compound interacts with its targets by binding to the ARID1A-specific BAF complexes . This binding prevents nucleosomal positioning, thereby relieving transcriptional repression of HIV-1 . This interaction results in the potent reversal of HIV-1 latency, without causing T cell activation or toxicity .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to HIV-1 latency. By binding to ARID1A-specific BAF complexes, it prevents nucleosomal positioning, which is a crucial step in the transcriptional repression of HIV-1 . This leads to the reversal of HIV-1 latency .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the reversal of HIV-1 latency and the prevention of T cell activation or toxicity . In vitro studies have shown that treatment with this compound can lead to a concentration-dependent latency reversal in J-Lat T-cell line models .
Biochemical Analysis
Biochemical Properties
BRD-K98645985 is a BAF (mammalian SWI/SNF) transcriptional repression inhibitor with an EC50 of 2.37 µM . It binds ARID1A-specific BAF complexes, preventing nucleosomal positioning .
Cellular Effects
This compound has been shown to potently reverse HIV-1 latency, without causing T cell activation or toxicity . This suggests that it may have significant effects on cellular processes, particularly those related to viral infection and immune response.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ARID1A-specific BAF complexes . This binding prevents the positioning of nucleosomes, which are fundamental units of DNA packaging .
Properties
IUPAC Name |
1-[(4S,7S,8R)-8-methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N5O4/c1-22(2)35-33(40)36-27-14-15-30-28(17-27)32(39)37(5)20-31(41-6)23(3)18-38(24(4)21-42-30)19-25-10-12-26(13-11-25)29-9-7-8-16-34-29/h7-17,22-24,31H,18-21H2,1-6H3,(H2,35,36,40)/t23-,24-,31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGZFXRKNSZUSK-MKGJDZFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(COC2=C(C=C(C=C2)NC(=O)NC(C)C)C(=O)N(CC1OC)C)C)CC3=CC=C(C=C3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@H](COC2=C(C=C(C=C2)NC(=O)NC(C)C)C(=O)N(C[C@@H]1OC)C)C)CC3=CC=C(C=C3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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